molecular formula C17H12F3N3O2S2 B2913612 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 864856-23-5

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2913612
CAS No.: 864856-23-5
M. Wt: 411.42
InChI Key: IFJQLOJLGYRDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-thiadiazole core substituted with a phenyl group at position 3, a thioether linkage to an acetamide moiety, and a 4-(trifluoromethoxy)phenyl group on the acetamide nitrogen. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S2/c18-17(19,20)25-13-8-6-12(7-9-13)21-14(24)10-26-16-22-15(23-27-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJQLOJLGYRDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate reagents.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the Trifluoromethoxyphenyl Group: This group is introduced through a nucleophilic substitution reaction using trifluoromethoxyphenyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the acetamide linkage, converting it to an amine.

    Substitution: The phenyl and trifluoromethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Amines derived from the reduction of the acetamide linkage.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where current therapies are inadequate.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the phenyl groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1,2,4-Thiadiazole vs. 1,2,4-Triazole Derivatives
  • For example, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide () shares the thiadiazole core but links to a piperazine-carboxamide, showing antibacterial activity .
  • Triazole-based analogues (e.g., compounds in ) often demonstrate higher synthetic yields (e.g., 42–86.6% for triazoles vs.
Key Data
Compound Type Example (Source) Molecular Weight Yield (%) Notable Features
1,2,4-Thiadiazole Target Compound ~419.4* N/A Trifluoromethoxy group
1,2,4-Triazole Compound 51 () ~463.5 42.4 Difluorophenyl substituent
Triazole-Thiadiazole Sodium 2-((4-phenyl-5-...) () ~465.5 N/A High enzyme interaction energy

*Estimated based on molecular formula.

Substituent Effects on Bioactivity and Physicochemical Properties

Trifluoromethoxy vs. Other Groups
  • The 4-(trifluoromethoxy)phenyl group in the target compound is critical for its hydrophobic interactions and resistance to oxidative metabolism. 2,4-Dimethylphenyl () increases steric bulk, possibly hindering binding in compact active sites .
Thioether vs. Sulfonyl Linkages
  • Thioether groups (e.g., target compound, ) are more flexible and less polar than sulfonyl groups (e.g., Compound 54 in ), which could enhance membrane permeability but reduce solubility .
Enzyme Inhibition
  • The target compound’s structural analogues in , such as 4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxamide (similarity score: 0.819), demonstrate high affinity for fatty-acid amide hydrolase 1 (FAAH1). The trifluoromethoxy group in both compounds likely contributes to this shared activity .
  • Triazole derivatives () show anti-exudative effects comparable to diclofenac, suggesting divergent therapeutic applications compared to thiadiazoles .
Antimicrobial Potential
  • N-(4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide () shares a thiadiazole-acetamide scaffold and exhibits antimicrobial properties, highlighting the scaffold’s versatility .

Biological Activity

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the thiadiazole ring and the trifluoromethoxy group suggests a unique mechanism of action that could lead to various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide. Its molecular formula is C17H13F3N3OSC_{17}H_{13}F_3N_3OS, and it features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC17H13F3N3OS
Molecular Weight373.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiadiazole moiety is known for its ability to inhibit certain enzymes and receptors, while the trifluoromethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : In vitro assays indicated significant growth inhibition (IC50 = 0.28 µg/mL) through cell cycle arrest at the G2/M phase .
  • HepG2 Liver Cancer Cells : Other derivatives demonstrated notable cytotoxicity against HepG2 cells with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. Compounds containing the thiadiazole scaffold exhibit broad-spectrum activity against bacteria and fungi:

  • Inhibition of Mycobacterium smegmatis : Specific derivatives have shown MIC values lower than traditional antibiotics like Isoniazid, suggesting enhanced efficacy against resistant strains .

Anti-inflammatory and Antitubercular Effects

Research indicates that compounds with similar structures possess anti-inflammatory properties and can act as potential antitubercular agents. The mechanism often involves the modulation of inflammatory pathways and direct action on Mycobacterium tuberculosis .

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

  • Antitumor Activity : A series of novel 1,3,4-thiadiazole derivatives were synthesized and screened for their antitumor activities against breast cancer cell lines. Results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxic effects compared to controls .
  • Antimicrobial Screening : A recent review compiled data from various studies demonstrating that thiadiazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What synthetic routes are recommended for 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, and what reaction conditions critically influence yield?

Methodological Answer:
The synthesis typically involves coupling a thiol-containing thiadiazole intermediate with a chloroacetamide derivative. Key steps include:

  • Reacting 3-phenyl-1,2,4-thiadiazole-5-thiol with 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (70–90°C) for 6–12 hours .
  • Using triethylamine (TEA) as a base to neutralize HCl generated during nucleophilic substitution .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and isolating the product via recrystallization (ethanol or ethanol-DMF mixtures) .
    Yield optimization requires strict moisture control, stoichiometric excess of the thiol component (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group.

Advanced: How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives, including this compound?

Methodological Answer:
Contradictions in biological data often arise from variations in assay protocols, cell lines, or impurity profiles. To address this:

  • Perform comparative bioassays under standardized conditions (e.g., consistent cell viability protocols, ATP-based cytotoxicity assays) .
  • Validate target engagement using molecular docking to compare binding modes across studies. For example, triazole-thiadiazole hybrids show variable activity depending on substituent electronic profiles .
  • Analyze impurities via HPLC-MS to rule out confounding effects from byproducts (e.g., unreacted chloroacetamide or oxidized thiols) .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • ¹H/¹³C NMR : Verify acetamide carbonyl signals (~168–170 ppm in ¹³C NMR) and aromatic/trifluoromethoxy proton environments .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .
  • Elemental Analysis : Validate purity (>95%) by comparing experimental vs. calculated C, H, N, S content .
  • IR Spectroscopy : Identify thioether (C–S–C, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .

Advanced: What strategies optimize solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : Synthesize sodium or potassium salts via reaction with NaOH/KOH in ethanol-water mixtures to enhance aqueous solubility .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to improve dissolution in pharmacokinetic studies .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to increase membrane permeability .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance plasma stability and target tissue accumulation .

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis of the trifluoromethoxy group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid water exposure, as thioethers may degrade in humid conditions .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to minimize sulfur oxide emissions .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2), focusing on the thiadiazole core’s π-π stacking and hydrogen-bonding potential .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ data from analogs .

Basic: What are common impurities in its synthesis, and how are they characterized?

Methodological Answer:

  • Unreacted Starting Materials : Residual 2-chloroacetamide (detected via TLC at Rf ~0.5 in ethyl acetate) or thiol intermediates (Rf ~0.3) .
  • Oxidation Byproducts : Thiadiazole disulfides (identified by HRMS [M+2H]⁺ peaks and S–S IR stretches at ~500 cm⁻¹) .
  • Solvent Adducts : Ethanol-traced adducts (observed as extra peaks in ¹H NMR at δ 1.1–1.2 ppm) removed via repeated recrystallization .

Advanced: How does the trifluoromethoxy group influence electronic properties and binding affinity?

Methodological Answer:

  • Electron-Withdrawing Effect : The –OCF₃ group increases the acetamide’s electrophilicity, enhancing hydrogen-bond acceptor capacity (confirmed via DFT calculations at B3LYP/6-31G* level) .
  • Lipophilicity : LogP increases by ~0.9 units compared to methoxy analogs, improving blood-brain barrier penetration (predicted using SwissADME) .
  • Meta-Substitution Effects : The para-trifluoromethoxy position optimizes steric compatibility with hydrophobic enzyme pockets (e.g., COX-2’s Val523 residue) in docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.